Penbutolol, chemically named 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, is a synthetic organic compound belonging to the class of β-adrenoceptor antagonists, also known as beta-blockers. [[24], []] While it finds clinical applications, this analysis focuses on its role in scientific research as a tool to investigate various physiological and pharmacological processes.
Penbutolol is a medication classified as a beta-adrenoceptor antagonist, primarily used in the treatment of hypertension. It is a non-selective beta blocker, meaning it can bind to both beta-1 and beta-2 adrenergic receptors. This dual action allows Penbutolol to decrease heart rate and cardiac output, ultimately lowering arterial blood pressure. The compound was approved by the Food and Drug Administration in 1987 but was withdrawn from the U.S. market in January 2015 for reasons unrelated to safety .
Penbutolol is synthesized from various chemical precursors and can be classified under the category of beta blockers, specifically as a sympathomimetic drug with partial agonist properties at beta adrenergic receptors. Its IUPAC name is (S)-1-(tert-butylamino)-3-(4-hydroxy-3-cyclopentylphenoxy)propan-2-ol, and it has a molecular formula of with a molar mass of approximately 291.435 g/mol .
The synthesis of Penbutolol involves several methods, including both chemical and enzymatic approaches. A notable method includes the kinetic resolution of racemic chlorohydrin using lipase from Pseudomonas species, yielding (S)-Penbutolol with high enantiomeric excess (up to 99%) but with variable total yields . Another approach utilizes Sharpless asymmetric dihydroxylation, although this method has drawbacks due to the use of toxic catalysts .
A common synthetic route involves the amination of 4-hydroxy-3-cyclopentylphenol with tert-butylamine in methanol, producing (S)-Penbutolol in good yield . The reaction conditions typically require careful control of temperature and pH to optimize yields and minimize by-products.
Penbutolol's structure features a cyclopentyl group attached to a phenolic moiety, with a tert-butylamino group contributing to its pharmacological properties. Its three-dimensional structure can be represented using various chemical notation systems, including SMILES and InChI formats. The compound's structural formula can be depicted as follows:
The presence of hydroxyl groups contributes to its solubility in water and its interaction with biological targets .
Penbutolol undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:
These reactions are crucial for modifying Penbutolol for research applications or developing new therapeutic agents.
Penbutolol operates primarily by blocking beta-adrenergic receptors in the heart and kidneys. By binding to these receptors, it inhibits the action of endogenous catecholamines (such as adrenaline), leading to decreased heart rate and reduced force of contraction. This mechanism lowers cardiac output and arterial blood pressure.
Additionally, Penbutolol's partial agonist activity at beta receptors allows it to prevent excessive bradycardia while still providing antihypertensive effects. This dual action is particularly beneficial in clinical settings where maintaining a balance between efficacy and safety is crucial .
Penbutolol is a white crystalline powder with high solubility in water due to its hydroxyl groups. It has a melting point range around 170–173 °C and exhibits good stability under standard storage conditions.
The chemical properties include:
These properties are significant for understanding its pharmacokinetics and interactions within biological systems.
Penbutolol has been utilized extensively in scientific research due to its role as a beta-adrenoceptor antagonist. Key applications include:
Penbutolol was developed as a non-selective beta-adrenergic receptor antagonist with partial agonist properties. It received FDA approval in 1987 under the brand name Levatol (and later marketed as Betapressin, Hostabloc) for hypertension management [1] [3]. The compound (chemical name: (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol; molecular formula: C₁₈H₂₉NO₂) represented an advancement in beta-blocker design due to its high bioavailability (>90%) and prolonged receptor engagement [1] [8]. Notably, it was voluntarily withdrawn from the U.S. market in January 2015 for commercial reasons unrelated to safety concerns [1] [5]. The approval trajectory reflected its niche as an alternative to propranolol, particularly where partial agonism was clinically advantageous.
Table 1: Key Milestones in Penbutolol Development
Year | Event | Regulatory Context |
---|---|---|
1975 | Early hemodynamic studies published | Characterization of antihypertensive effects |
1987 | FDA approval (NDA 018976) | Indication for mild-moderate hypertension |
2015 | U.S. market discontinuation | Not withdrawn for safety reasons |
Penbutolol belongs to the class of non-selective beta-blockers, inhibiting both β₁-adrenergic receptors (predominant in cardiac tissue) and β₂-adrenergic receptors (in vascular/smooth muscle) [1] [3]. This dual blockade reduces heart rate, cardiac output, and renin secretion – mechanisms central to its antihypertensive action [1] [6]. Unlike pure antagonists (e.g., propranolol), penbutolol exhibits intrinsic sympathomimetic activity (ISA) as a partial agonist. This property enables weak receptor activation that prevents profound bradycardia and cold extremities, side effects common with non-ISA beta-blockers [1] [3].
A distinctive pharmacological feature is its antagonism of serotonin 5-HT₁ₐ and 5-HT₁B receptors – a rare property among early beta-blockers that generated significant research interest in neurotransmitter interactions [1] [13]. Structurally, the cyclopentylphenoxy moiety contributes to its membrane-stabilizing effects and pharmacokinetic profile (half-life: ~5 hours) [1] [8].
Table 2: Pharmacological Profile Relative to Key Beta-Blockers
Property | Penbutolol | Propranolol | Pindolol |
---|---|---|---|
β₁/β₂ Selectivity | Non-selective | Non-selective | Non-selective |
Partial Agonism (ISA) | Yes | No | Yes |
5-HT Receptor Antagonism | Yes (5-HT₁A/₁B) | Limited | Yes |
Bioavailability | >90% | 30-50% | 85-95% |
Penbutolol emerged when hypertension research focused on optimizing hemodynamic control without metabolic disturbances. Clinical trials demonstrated efficacy comparable to thiazide diuretics but with superior 24-hour coverage and neutral metabolic effects:
Mechanistic research revealed penbutolol uniquely suppresses plasma renin activity (PRA) and urinary aldosterone under basal and exercise conditions [6]. This renin-angiotensin-aldosterone system (RAAS) modulation complemented its cardiac effects, positioning it as a candidate for renin-dependent hypertension.
Table 3: Blood Pressure Reduction in Key Clinical Studies
Study Design | Dose/Duration | SBP Reduction | DBP Reduction | Reference |
---|---|---|---|---|
Double-blind vs. placebo (n=302) | 20 mg/day × 6 wk | 25 mmHg | 15 mmHg | [2] |
Crossover vs. hydrochlorothiazide (n=10) | 80 mg/day × 1 mo | 22 mmHg (supine) | 14 mmHg (supine) | [4] |
Thiazide combo trial (n=101) | 40 mg/day × 6 wk | 18 mmHg* | 11 mmHg* | [7] |
* Beyond diuretic baseline effect
Long-term studies (3–8 months) confirmed sustained BP control without tolerance, though higher doses (40–60 mg/day) were often required for optimal effect [6]. Research interest centered on its hemodynamic profile: reduced peripheral resistance without compromising cardiac output – a divergence from earlier beta-blockers that decreased output [6]. This positioned penbutolol as a physiologically nuanced option within evolving hypertension paradigms.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7